Methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate
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Description
Synthesis Analysis
The synthesis of related compounds like azabicyclo[2.1.1]hexanes has been achieved through various methods . One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy provides access to various privileged bridged bicycles of pharmaceutical relevance .Molecular Structure Analysis
The molecular structure of “3- {2-azabicyclo [2.1.1]hexan-1-yl}propanoic acid hydrochloride” is represented by the InChI code: 1S/C8H13NO2.ClH/c10-7(11)1-2-8-3-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H . This indicates the presence of a bicyclic structure with a nitrogen atom, which is a common feature in azabicyclo[2.1.1]hexanes .Chemical Reactions Analysis
Azabicyclo[2.1.1]hexanes (aza-BCHs) and bicyclo[1.1.1]pentanes (BCPs) have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . The chemical reactions involving these compounds are still under exploration .Physical and Chemical Properties Analysis
The physical and chemical properties of “3- {2-azabicyclo [2.1.1]hexan-1-yl}propanoic acid hydrochloride” include a molecular weight of 191.66, a melting point of 189-190°C, and it appears as a powder at room temperature .Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)2-3-9-4-7(5-9)6-10-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESHFPYVVHDNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC12CC(C1)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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